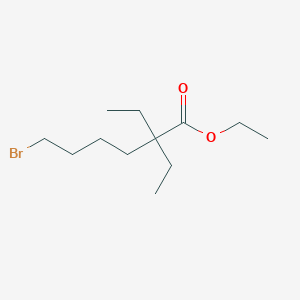

Ethyl 6-bromo-2,2-diethylhexanate

Description

Properties

Molecular Formula |

C12H23BrO2 |

|---|---|

Molecular Weight |

279.21 g/mol |

IUPAC Name |

ethyl 6-bromo-2,2-diethylhexanoate |

InChI |

InChI=1S/C12H23BrO2/c1-4-12(5-2,9-7-8-10-13)11(14)15-6-3/h4-10H2,1-3H3 |

InChI Key |

MVYKRGPWUCIFKO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CCCCBr)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Aliphatic vs. Aromatic Esters: Aliphatic bromoesters (e.g., ethyl 6-bromo-2,2-dimethylhexanoate) generally exhibit lower boiling points and higher volatility compared to aromatic derivatives (e.g., ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate), which have stronger intermolecular forces due to π-π stacking .

- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromine) increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Diethyl groups at C2 may sterically hinder reactions compared to dimethyl analogs .

Key Observations :

- Purification: Aliphatic bromoesters (e.g., ethyl 6-bromo-2,2-dimethylhexanoate) are often purified via crystallization or distillation, while aromatic derivatives require chromatography due to complex substituents .

- Bromination Strategies : Direct bromination of aliphatic chains is less common than aromatic bromination, which typically uses Br₂ or N-bromosuccinimide (NBS) .

Key Observations :

Preparation Methods

Adaptation of Continuous Flow Reactor Technology

A patent detailing the synthesis of 7-bromo-2,2-dimethylheptanoic acid ethyl ester (CN111675614A) provides a foundational framework for this approach. The method employs a continuous flow reactor to sequentially mix ethyl isobutyrate with 1,5-dibromopentane in the presence of an organic base (e.g., lithium diisopropylamide, LDA). Key steps include:

-

Precooling : Ethyl isobutyrate and the base are cooled to −30–10°C to stabilize reactive intermediates.

-

Mixing and Reaction : The cooled streams merge in a continuous flow mixer, generating an enolate intermediate, which reacts with 1,5-dibromopentane to form the brominated ester.

-

Quenching and Isolation : The product is quenched with acidic solutions (e.g., HCl) and purified via distillation.

For ethyl 6-bromo-2,2-diethylhexanoate , this method can be adapted by:

-

Replacing ethyl isobutyrate with ethyl 2,2-diethylbutanoate to introduce the diethyl groups.

-

Substituting 1,5-dibromopentane with 1,4-dibromobutane to shorten the carbon chain, ensuring bromine incorporation at C6.

-

Optimizing flow rates (1 mL/min–2 L/min) and reaction times (60–300 s) to enhance mono-substitution selectivity.

Table 1: Continuous Flow Parameters for Target Compound

| Parameter | Value Range |

|---|---|

| Temperature | −30–10°C |

| Flow Rate (Metering Pump) | 1 mL/min–2 L/min |

| Reaction Time | 60–300 s |

| Base | LDA or related alkali |

Grignard Reagent-Mediated Synthesis

Enolate Formation and Alkylation

Grignard reactions offer a versatile pathway for constructing branched esters. A problem set from Michigan State University highlights the use of Mg in ether to generate organomagnesium intermediates. For the target compound:

-

Enolate Generation : Ethyl 2,2-diethylhexanoate is treated with a strong base (e.g., LDA) in THF at −78°C to form a stabilized enolate.

-

Alkylation : The enolate reacts with 6-bromohexyl bromide in a nucleophilic substitution (SN2) to install the bromine atom at C6.

-

Acid Workup : The reaction is quenched with dilute HCl, followed by extraction and distillation.

Challenges and Solutions

-

Regioselectivity : Competing alkylation at other positions is mitigated by steric hindrance from the diethyl groups.

-

Byproduct Formation : Excess alkylating agent and low temperatures (−78°C) minimize disubstitution.

Bromination of Preformed Esters

Radical Bromination

Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) can introduce bromine at the terminal carbon (C6) of ethyl 2,2-diethylhexanoate. However, this method suffers from poor selectivity due to the stability of secondary radicals.

Electrophilic Bromination

Electrophilic bromination with Br₂ in glacial acetic acid targets the least substituted carbon. For example, bromination of ethyl 2,2-diethylhex-5-enoate followed by hydrogenation yields the saturated bromoester.

Table 2: Bromination Methods Comparison

| Method | Selectivity | Yield |

|---|---|---|

| Radical (NBS/AIBN) | Low | 40–50% |

| Electrophilic (Br₂/HOAc) | Moderate | 60–70% |

Multi-Step Synthesis from Carboxylic Acids

Acid to Ester Conversion

Yield Optimization

-

Dean-Stark Trap : Removes water to shift equilibrium toward ester formation.

Industrial-Scale Considerations

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for Ethyl 6-bromo-2,2-diethylhexanate, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves bromination of a hexanoate precursor under controlled conditions. Key parameters include solvent choice (e.g., ethyl acetate or dichloromethane for polarity control), temperature (60–80°C to balance reaction rate and side-product formation), and stoichiometric ratios of brominating agents. Column chromatography is recommended for purification to isolate the product from unreacted starting materials and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and bromine positions. Infrared (IR) spectroscopy identifies functional groups like C=O (ester) and C-Br stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How does the bromine substituent influence nucleophilic substitution reactions in this compound?

- Methodological Answer : The bromine at the 6-position acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the 2,2-diethyl groups may slow substitution kinetics, requiring polar aprotic solvents (e.g., DMF) or elevated temperatures to enhance reactivity. Comparative studies with non-brominated analogs show significantly lower substitution rates .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is sensitive to moisture and light due to the labile C-Br bond. Storage under inert gas (argon) at –20°C in amber vials is advised. Periodic NMR analysis is recommended to monitor degradation, particularly hydrolysis of the ester group or bromide loss .

Advanced Research Questions

Q. How can contradictory reactivity data in halogenated esters be resolved during synthetic optimization?

- Methodological Answer : Discrepancies often arise from steric effects or competing reaction pathways. For example, competing elimination vs. substitution can be minimized by adjusting base strength (e.g., using K₂CO₃ instead of NaOH). Kinetic studies via in situ IR or GC-MS monitoring help identify dominant pathways under varying conditions .

Q. What mechanistic insights explain the role of the diethyl groups in modulating reactivity?

- Methodological Answer : The 2,2-diethyl groups create steric bulk, reducing accessibility to the ester carbonyl and bromine. Computational studies (DFT) reveal increased activation energy for nucleophilic attacks. Experimental validation via Hammett plots or kinetic isotope effects can further elucidate electronic vs. steric contributions .

Q. How does this compound perform in coordination chemistry applications?

- Methodological Answer : The bromine and ester moieties enable ligand design for metal complexes. For example, bromine can be replaced with a pyridyl group via cross-coupling to generate bipyridine ligands. Stability of resultant complexes is assessed via cyclic voltammetry and UV-vis spectroscopy, with comparisons to analogous ligands lacking diethyl groups .

Q. What challenges arise during derivatization of this compound for bioactive molecule synthesis?

- Methodological Answer : Functionalization of the ester group without cleaving the C-Br bond requires selective reagents (e.g., Grignard reagents at low temperatures). Challenges include competing hydrolysis; using anhydrous conditions and molecular sieves mitigates this. Post-derivatization purification via preparative HPLC ensures isolation of target molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.